

# Triethylenemelamine: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Triethylenemelamine

Cat. No.: B1217038

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## Abstract

**Triethylenemelamine** (TEM) is a trifunctional alkylating agent with a history of use as an antineoplastic drug and current applications as a research chemical and insect chemosterilant. Its cytotoxic effects are mediated through the cross-linking of DNA, a mechanism that has made it a subject of study in oncology and molecular biology. This document provides a comprehensive technical overview of **Triethylenemelamine**, including its chemical and physical properties, molecular structure, synthesis, mechanism of action, and key experimental protocols relevant to its application in research and drug development.

## Chemical Identity and Properties

**Triethylenemelamine** is identified by the CAS number 51-18-3.<sup>[1][2][3][4][5]</sup> It is also known by other names, including Tretamine and 2,4,6-tris(1-aziridiny)-1,3,5-triazine.<sup>[2][3][6]</sup> The compound is a white, odorless crystalline powder.<sup>[3][4]</sup>

## Table 1: Chemical Identifiers for Triethylenemelamine

Identifier	Value
CAS Number	51-18-3[1][3]
PubChem CID	5799[3]
EC Number	200-083-5[1][3]
UNII	F7IY6HZG9D[1][3]
ChEMBL ID	CHEMBL502384[1][3]
IUPAC Name	2,4,6-tris(aziridin-1-yl)-1,3,5-triazine[3]
SMILES	<chem>C1CN1C2=NC(=NC(=N2)N3CC3)N4CC4</chem> [3][5]
Molecular Formula	C9H12N6[1][2][3]

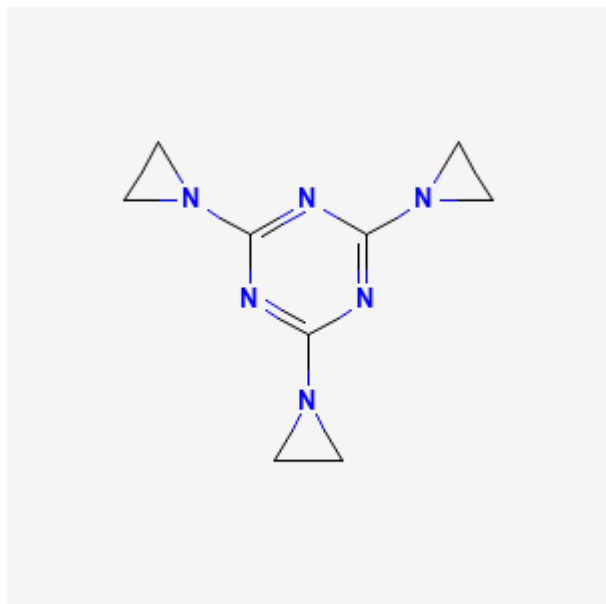
**Table 2: Physical and Chemical Properties of Triethylenemelamine**

Property	Value
Molecular Weight	204.23 g/mol [1][3]
Melting Point	160 °C (decomposes)[1][3][4]
Boiling Point	430.2 °C at 760 mmHg (estimated)[1]
Density	1.617 g/cm <sup>3</sup> [1]
Solubility	Soluble in water (40% w/w at 26°C), chloroform, and other organic solvents.[7]
Stability	Polymerizes at room temperature, especially in the presence of heat or moisture.[4] Aqueous solutions are stable for about 3 months when stored at 4°C.[3][7]

## Molecular Structure

**Triethylenemelamine** consists of a central 1,3,5-triazine ring substituted with three aziridine (ethylenimine) groups. The strained aziridine rings are key to its reactivity as an alkylating

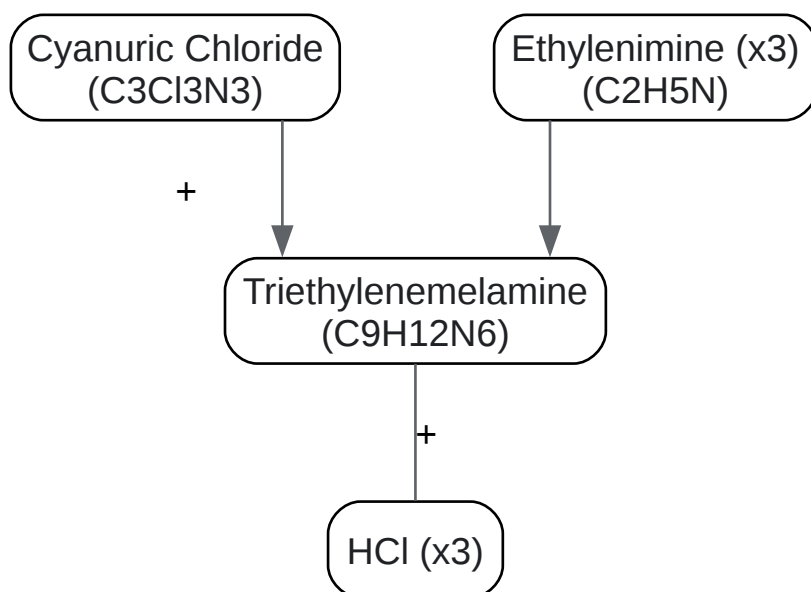
agent.



Caption: 2D structure of **Triethylenemelamine**.

## Synthesis

The synthesis of **Triethylenemelamine** is typically achieved through the reaction of cyanuric chloride with ethylenimine. This reaction is a nucleophilic substitution where the nitrogen atoms of the ethylenimine rings displace the chlorine atoms on the triazine core.

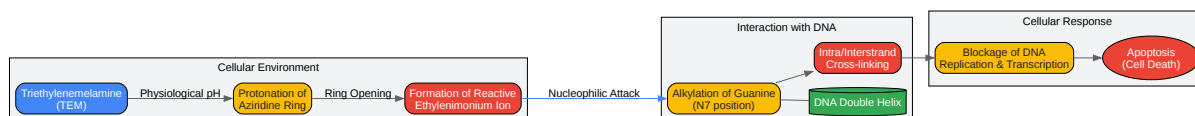


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Caption: Simplified reaction scheme for the synthesis of **Triethylenemelamine**.

## Mechanism of Action: DNA Alkylation

**Triethylenemelamine** functions as a polyfunctional alkylating agent. Under physiological conditions, the strained aziridine rings can be protonated, which facilitates their opening and the formation of highly reactive ethyleniminonium ions. These electrophilic species then react with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA. As a trifunctional agent, a single molecule of TEM can react with multiple DNA bases, leading to the formation of both intrastrand and interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.



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Caption: Proposed mechanism of action for **Triethylenemelamine** as a DNA alkylating agent.

## Experimental Protocols

**Triethylenemelamine** is frequently used as a positive control in mutagenicity assays and as an initiator in carcinogenesis studies.

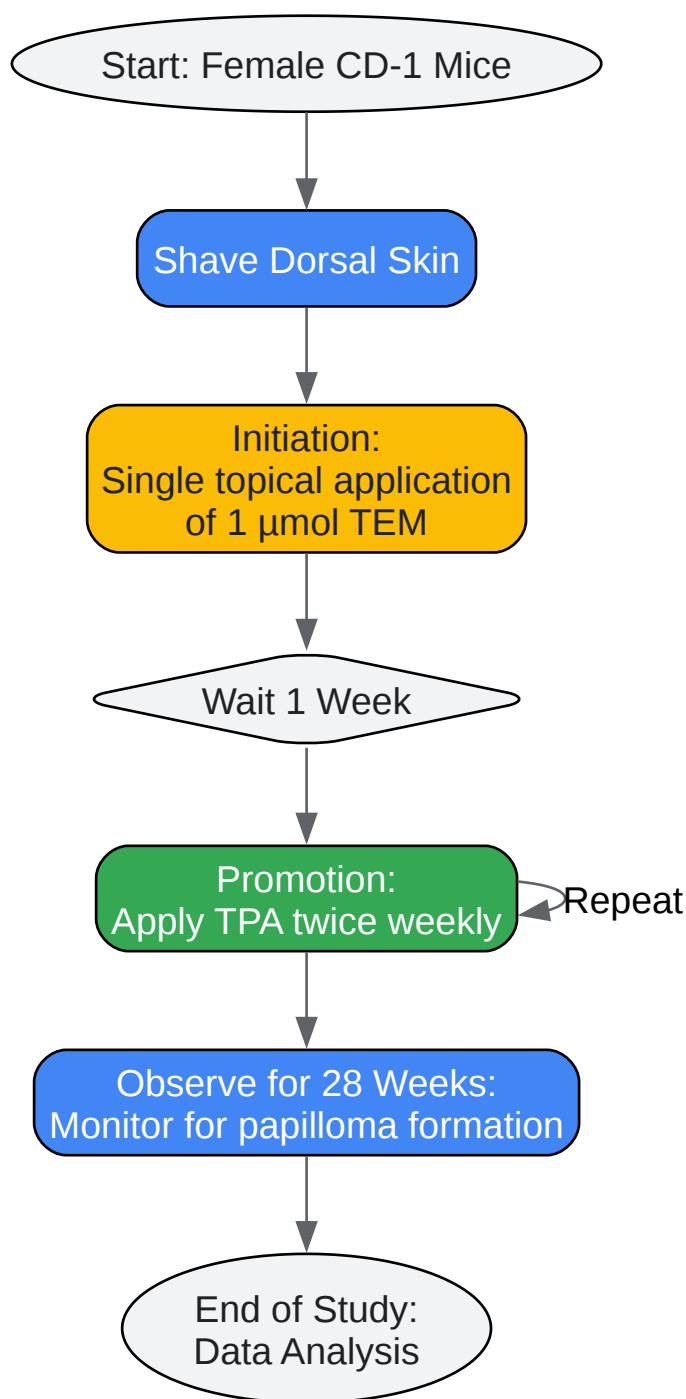
### Two-Stage Carcinogenesis Initiation Assay

This protocol describes the use of TEM as an initiator of skin carcinogenesis in a murine model.

Objective: To determine the tumor-initiating activity of **Triethylenemelamine** on the dorsal skin of mice.

Methodology:

- Animal Model: Female CD-1 mice are used.
- Initiation Phase: A single topical dose of 1.0  $\mu\text{mol}$  of **Triethylenemelamine**, dissolved in a suitable solvent like acetone, is applied to the shaved dorsal skin of the mice.
- Promotion Phase: Beginning one week after initiation, a promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. This is typically done twice a week for a period of 28 weeks.
- Observation: Mice are monitored weekly for the appearance, number, and size of skin papillomas.
- Controls: Control groups should include mice treated with the solvent alone, TEM alone, and TPA alone to assess background tumor rates and the effect of each component individually.



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Caption: Experimental workflow for a two-stage skin carcinogenesis assay using TEM.

## Ames Test (Bacterial Reverse Mutation Assay)

TEM is a known mutagen and is often used as a positive control in the Ames test to ensure the assay is performing correctly.

Objective: To assess the mutagenic potential of a test compound using *Salmonella typhimurium* strains, with TEM as a positive control.

Methodology:

- **Bacterial Strains:** Histidine-dependent (his-) strains of *Salmonella typhimurium* (e.g., TA100, TA1535) are used.
- **Metabolic Activation (Optional):** The assay is performed with and without a mammalian liver extract (S9 fraction) to detect mutagens that require metabolic activation.
- **Exposure:** A small volume of the bacterial culture is mixed with the test compound (or TEM for the positive control) and molten top agar.
- **Plating:** The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation to a histidine-independent state (his+) will grow into visible colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies for the test compound, relative to the negative control, indicates mutagenicity. The TEM-treated plates should show a high number of revertant colonies.

## Safety and Handling

**Triethylenemelamine** is highly toxic and a potent mutagen.<sup>[1]</sup> It should be handled only in a controlled laboratory environment by trained personnel using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Work should be conducted in a chemical fume hood to avoid inhalation of the powder. Due to its ability to polymerize, it should be stored in a refrigerator.<sup>[1][4]</sup>

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